molecular formula C11H19NO2 B12277176 (2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid

(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B12277176
M. Wt: 197.27 g/mol
InChI Key: XBJQYDXDUULPKW-CAZGOSDBSA-N
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Description

(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid: is a compound that features a unique bicyclo[111]pentane (BCP) scaffold This scaffold is known for its three-dimensional structure, which imparts unique physicochemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the use of [1.1.1]propellane as a key intermediate. One common approach is the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This method allows for the efficient construction of the BCP scaffold with various substituents, including the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the development of greener and more sustainable methods is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and tert-butyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane scaffold provides a rigid and three-dimensional structure that enhances binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These include various substituted BCPs with different functional groups.

    tert-Butyl-substituted amino acids: Compounds like tert-butyl glycine and tert-butyl alanine share some structural similarities.

Uniqueness

(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid stands out due to its combination of the BCP scaffold and the amino acid moiety. This unique structure imparts distinct physicochemical properties, such as high stability, rigidity, and potential for diverse chemical modifications. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C11H19NO2/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,10?,11?/m1/s1

InChI Key

XBJQYDXDUULPKW-CAZGOSDBSA-N

Isomeric SMILES

CC(C)(C)C12CC(C1)(C2)[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N

Origin of Product

United States

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